Quinoline-2-carboxamide
Overview
Description
Quinoline-2-carboxamide is a heterocyclic aromatic compound that features a quinoline ring system with a carboxamide group at the second position This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry
Mechanism of Action
Target of Action
Quinoline-2-carboxamide primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising strategy for cancer treatments . The compound has shown potential as an anticancer agent against various cell lines .
Mode of Action
This compound derivatives interact with their targets, leading to significant changes in cell behavior. They exhibit good anti-proliferative activities, comparable to the reference standard Doxorubicin . The compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . Additionally, it inhibits Pim-1 kinase activity .
Biochemical Pathways
This compound affects several biochemical pathways. It induces apoptosis, a process mediated through proteolytic enzymes known as Caspases, which induce cell death . The apoptotic process activation is initiated by extracellular or intracellular death signals, which trigger pro-Caspase and Caspase activation .
Pharmacokinetics
In silico assessment of ADME properties indicates that the most potent compounds, including this compound, are orally bioavailable without blood-brain barrier penetration . This suggests that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are significant. It exhibits good anti-proliferative activities against various cell lines . It also induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . Furthermore, it inhibits Pim-1 kinase activity .
Biochemical Analysis
Biochemical Properties
Quinoline-2-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with the mycobacterial membrane protein large 3 (MmpL3), where this compound acts as an inhibitor. This interaction is significant in the context of tuberculosis treatment, as MmpL3 is essential for the survival of Mycobacterium tuberculosis . Additionally, this compound has been shown to inhibit Pim-1 kinase, a protein kinase involved in cell survival and proliferation, making it a potential anti-cancer agent .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, such as MCF-7, CACO, HepG-2, and HCT-116, this compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This compound also affects cell signaling pathways by inhibiting Pim-1 kinase, leading to reduced cell proliferation and increased cell death. In Mycobacterium tuberculosis, this compound disrupts the function of MmpL3, impairing the bacterium’s ability to maintain its cell wall integrity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The inhibition of MmpL3 by this compound involves binding to the active site of the protein, preventing its normal function in transporting essential lipids across the bacterial cell membrane . In cancer cells, this compound binds to Pim-1 kinase, inhibiting its activity and leading to the activation of apoptotic pathways . These interactions highlight the compound’s ability to modulate enzyme activity and influence gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound retains its activity against Mycobacterium tuberculosis and cancer cells over extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound in cell cultures has demonstrated sustained inhibition of target enzymes and continued induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs. Studies have identified threshold doses that maximize therapeutic effects while minimizing adverse effects, providing valuable insights for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized by liver enzymes, leading to the formation of active and inactive metabolites . These metabolic processes can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity . This compound has been shown to accumulate in cancer cells and Mycobacterium tuberculosis, where it exerts its therapeutic effects. The compound’s distribution within tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In cancer cells, this compound localizes to the mitochondria, where it induces apoptosis by disrupting mitochondrial function. In Mycobacterium tuberculosis, the compound targets the bacterial cell membrane, inhibiting the function of MmpL3 and compromising cell wall integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 2-aminobenzamide with an appropriate aldehyde under acidic conditions to form the quinoline ring system. Another method includes the cyclization of 2-aminobenzamide with β-ketoesters in the presence of a catalyst such as molecular iodine or silica gel .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and green chemistry protocols to minimize environmental impact . Transition metal-catalyzed reactions and ionic liquid-mediated reactions are also utilized to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: Quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield quinoline-2-carboxaldehyde or quinoline-2-methanol, depending on the reducing agent used.
Substitution: The carboxamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: Quinoline-2-carboxaldehyde, quinoline-2-methanol.
Substitution: Various quinoline derivatives with substituted functional groups.
Scientific Research Applications
Quinoline-2-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Quinoline-2-carboxylic acid
- Quinoline-2-carboxaldehyde
- Quinoline-2-methanol
Properties
IUPAC Name |
quinoline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXKKIXCRDTKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202102 | |
Record name | 2-Quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-42-3 | |
Record name | 2-Quinolinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research indicates that Quinoline-2-carboxamide derivatives exhibit binding affinity for various targets, including:
- Peripheral Benzodiazepine Receptors (PBR): Studies have investigated their potential as radioligands for imaging PBR using PET scans. [, , ]
- Carbonic Anhydrase (CA) Isoforms: Certain derivatives demonstrate inhibitory activity against specific CA isoforms, particularly hCA I and hCA II, suggesting potential applications in related therapeutic areas. []
- Metabotropic Glutamate 2 Receptors (mGlu2): Recent studies explore their use as negative allosteric modulators for imaging mGlu2 receptors via PET. [, ]
A: While the research primarily focuses on their use as imaging agents for PBR, PBR are implicated in various physiological processes, including inflammation, anxiety, and cell proliferation. Further research is necessary to elucidate the specific downstream effects and potential therapeutic applications arising from their interaction with PBR. []
A: CA inhibition has been investigated as a therapeutic strategy for various conditions, such as glaucoma, epilepsy, and cancer. The specific downstream effects and therapeutic potential of this compound derivatives as CA inhibitors require further investigation. []
ANone: this compound consists of a quinoline ring system with a carboxamide substituent at the 2-position.
A: The nature and position of substituents on the quinoline ring system significantly influence the physicochemical properties, binding affinities, and biological activities of this compound derivatives. For example, the introduction of halogen atoms, alkyl groups, or other functional groups can modulate lipophilicity, electronic properties, and overall molecular shape, thereby impacting their interactions with biological targets. [, , , , , ]
ANone: Researchers frequently utilize various spectroscopic methods to confirm the structure and purity of these compounds, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are routinely used to determine the structure and connectivity of atoms within the molecule. [, , ]
- Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation patterns, offering valuable insights into the compound's structure. [, ]
- Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
- UV-Vis Spectroscopy: This method is used to study the electronic transitions within the molecule and to assess properties like absorption and emission characteristics. []
A: Studies show that alterations to the N-substituent significantly influence the biological activity of this compound derivatives. For instance, introducing cyclic substituents like cycloheptyl or cyclohexyl at the N-position enhances antimycobacterial activity. In contrast, specific N-alkylated derivatives exhibit potential as radioligands for PBR. [, ]
A: Incorporating halogen atoms, such as iodine or fluorine, can impact binding affinity and selectivity for targets like TSPO or mGlu2. The position and type of halogen substituent play a crucial role in optimizing the desired biological activity. [, ]
A: In the quest for potent TSPO ligands, researchers synthesized a series of iodinated this compound derivatives. Through systematic modifications guided by binding affinity data and physicochemical property analysis, they identified 4-(2-iodophenyl)quinoline-2-N-diethylcarboxamide as a lead compound with higher affinity than the clinically used PK11195. This exemplifies how SAR studies facilitate the optimization of desired biological activities within this class of compounds. []
ANone: While specific stability information is limited in the provided research, this compound derivatives, like many organic compounds, could be susceptible to degradation pathways such as hydrolysis, oxidation, or photodegradation depending on the specific substituents and environmental conditions.
ANone: Various formulation approaches can improve their stability and solubility:
A: Computational techniques, like density functional theory (DFT) calculations, have been employed to understand the electronic properties and reactivity of these compounds. For example, DFT studies have provided insights into the mechanism of NO photorelease from manganese-nitrosyl complexes containing this compound-based ligands, highlighting the influence of the coligand on photolability. []
A: Molecular docking studies facilitate the prediction of binding modes and interactions between this compound derivatives and their biological targets. This information proves valuable in understanding the structure-activity relationships and guiding the design of compounds with improved affinity and selectivity. [, ]
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